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Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis. Endothelial cell migration is a key step in angiogenesis. Human Umbilical Vein

Endothelial Cells (HUVECs) are a widely used in vitro model to study the mechanisms of

angiogenesis and to screen for potential pro- or anti-angiogenic compounds. JNJ-26076713 is

a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), a key mediator of angiogenesis. These application notes provide detailed

protocols for evaluating the effect of JNJ-26076713 on HUVEC migration using the wound

healing (scratch) assay and the Boyden chamber assay.

Mechanism of Action
JNJ-26076713 is hypothesized to be a selective inhibitor of VEGFR-2. Upon binding of its

ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 undergoes dimerization and

autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This

activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-

MEK-MAPK and the TSAd-SRC-PI3K-PKB/AKT pathways, which are crucial for endothelial cell

proliferation, survival, and migration.[1] By blocking the kinase activity of VEGFR-2, JNJ-
26076713 is expected to inhibit these downstream signaling events, thereby reducing VEGF-A-

induced HUVEC migration.
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Data Presentation
The following table summarizes hypothetical quantitative data on the effect of JNJ-26076713
on HUVEC migration in a wound healing assay.

Treatment
Group

Concentration
(nM)

Wound
Closure (%)
after 24h

Standard
Deviation

p-value vs.
VEGF Control

Vehicle Control 0 15.2 ± 2.1 < 0.001

VEGF-A (20

ng/mL)
- 85.7 ± 5.3 -

JNJ-26076713 1 62.4 ± 4.8 < 0.05

JNJ-26076713 10 41.8 ± 3.9 < 0.01

JNJ-26076713 100 25.1 ± 2.7 < 0.001

Experimental Protocols
Two primary methods are detailed below to assess HUVEC migration: the Wound Healing

Assay and the Boyden Chamber Assay.

Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to study collective cell migration.[2]

Materials:

HUVECs (passage 2-6)

Endothelial Cell Growth Medium (EGM-2)

Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA
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6-well plates

Sterile p200 or p1000 pipette tips

JNJ-26076713 stock solution (in DMSO)

VEGF-A

Microscope with live-cell imaging capabilities (optional) or a standard inverted microscope

with a camera.

Image analysis software (e.g., ImageJ)

Procedure:

Cell Seeding: Seed HUVECs in 6-well plates and culture in EGM-2 until they reach full

confluence.[3]

Starvation: Once confluent, starve the cells by replacing the growth medium with basal

medium containing 0.5% FBS for 4-6 hours. This minimizes cell proliferation as a

confounding factor.

Creating the "Wound": Gently and evenly scratch the cell monolayer with a sterile pipette tip

to create a cell-free gap.[4][5]

Washing: Wash the wells with PBS to remove detached cells and debris.[5]

Treatment: Add fresh basal medium containing 0.5% FBS and the desired concentrations of

JNJ-26076713 or vehicle control (DMSO). Include a positive control with VEGF-A (e.g., 20

ng/mL) to stimulate migration.

Image Acquisition: Immediately after adding the treatments (T=0), capture images of the

wound area using an inverted microscope. Mark the specific locations on the plate to ensure

the same fields are imaged over time.

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
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Time-course Imaging: Acquire images of the same marked fields at regular intervals (e.g., 6,

12, and 24 hours).[4]

Data Analysis: Quantify the wound area at each time point using image analysis software.[4]

Calculate the percentage of wound closure relative to the initial wound area at T=0.

Protocol 2: Boyden Chamber (Transwell) Assay
This assay is used to measure the chemotactic response of cells towards a chemoattractant.[6]

Materials:

HUVECs (passage 2-6)

EGM-2 and basal medium

FBS

PBS

Trypsin-EDTA

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

Fibronectin or collagen (for coating inserts)

JNJ-26076713 stock solution (in DMSO)

VEGF-A

Cotton swabs

Methanol (for fixation)

Crystal Violet stain

Procedure:
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Insert Coating: Coat the upper surface of the Boyden chamber inserts with fibronectin or

collagen and allow them to dry.

Cell Preparation: Culture HUVECs to ~80% confluence. Serum-starve the cells in basal

medium with 0.5% FBS overnight.[7]

Cell Seeding: Harvest the HUVECs and resuspend them in serum-free basal medium

containing different concentrations of JNJ-26076713 or vehicle control. Seed the cells (e.g.,

5 x 10^4 cells) into the upper chamber of the inserts.[7]

Chemoattractant: In the lower chamber, add basal medium containing a chemoattractant,

such as VEGF-A (e.g., 20 ng/mL), to stimulate migration.[8] Include a negative control with

no chemoattractant.

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells.

Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

Fixation and Staining: Fix the migrated cells on the underside of the insert membrane with

methanol for 10 minutes. Stain the cells with Crystal Violet for 15-20 minutes.

Washing: Gently wash the inserts with water to remove excess stain.

Imaging and Quantification: Take images of the stained migrated cells using a microscope.

Count the number of migrated cells in several random fields per insert. Alternatively, the dye

can be eluted and the absorbance measured.[6]
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Caption: VEGFR-2 signaling pathway and the inhibitory action of JNJ-26076713.
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Wound Healing Assay Workflow

Seed HUVECs to confluence Starve cells (0.5% FBS) Create scratch 'wound' Wash with PBS Add JNJ-26076713 / Controls Image wound at T=0 Incubate (e.g., 24h) Image wound at T=x Analyze wound closure

Click to download full resolution via product page

Caption: Experimental workflow for the HUVEC wound healing (scratch) assay.

Boyden Chamber Assay Workflow

Coat inserts Starve HUVECs Seed cells + JNJ-26076713 in upper chamber Add chemoattractant to lower chamber Incubate (4-6h) Remove non-migrated cells Fix and stain migrated cells Image and quantify

Click to download full resolution via product page

Caption: Experimental workflow for the HUVEC Boyden chamber (transwell) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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